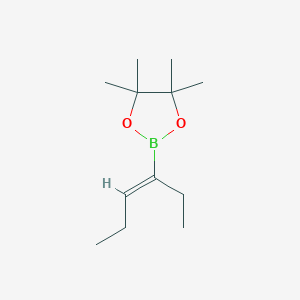![molecular formula C14H14N4O2S B13974212 8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13974212.png)
8-Cyclopentyl-2-(methylsulfinyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrido[2,3-d]pyrimidine core, and a methylsulfinyl substituent. It has garnered interest due to its potential as a kinase inhibitor, particularly in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multiple steps. One common method starts with the oxidation of a methylthio group to a methylsulfinyl group using m-chloroperbenzoic acid (m-CPBA). This is followed by nucleophilic substitution reactions to introduce the cyclopentyl group and other substituents . The reaction conditions often involve the use of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often utilize readily available starting materials and reagents, and the reactions are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a methylsulfinyl group using oxidizing agents like m-CPBA.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic substitution reactions are commonly employed to introduce different substituents onto the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, sodium hydride (NaH) for deprotonation, and various alkyl halides for substitution reactions. The reactions are typically carried out in solvents like DMF at temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) . By inhibiting these kinases, the compound can induce apoptosis in tumor cells and disrupt cell cycle progression . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is structurally similar and also exhibits kinase inhibitory activity.
6-Bromo-8-cyclopentyl-5-methyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H): Another related compound with potential biological activity.
Uniqueness
What sets 8-Cyclopentyl-7,8-dihydro-2-(methylsulfinyl)-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile apart is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit multiple kinases makes it a versatile tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N4O2S |
|---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
8-cyclopentyl-2-methylsulfinyl-7-oxopyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H14N4O2S/c1-21(20)14-16-8-10-6-9(7-15)13(19)18(12(10)17-14)11-4-2-3-5-11/h6,8,11H,2-5H2,1H3 |
InChI Key |
YXIXMOSBXGFPRA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C2C=C(C(=O)N(C2=N1)C3CCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)






![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)




